2-Bromobenzyl-(4-chlorophenyl)ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

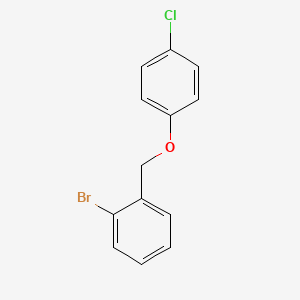

2-Bromobenzyl-(4-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO. It is a brominated benzyl ether derivative, where the benzyl group is substituted with a bromine atom at the ortho position and the phenyl group is substituted with a chlorine atom at the para position.

准备方法

Synthetic Routes and Reaction Conditions

2-Bromobenzyl-(4-chlorophenyl)ether can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-bromobenzyl bromide with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

化学反应分析

Synthetic Routes and Alkylation/Halogenation

The compound can be synthesized via sequential alkylation and halogenation steps, as demonstrated in protocols for related aryl ethers. For example:

-

Alkylation : Phenol derivatives undergo nucleophilic substitution with alkyl halides under basic conditions (e.g., NaOH in DMSO at 140°C) to form ether linkages .

-

Halogenation : Bromination of alkyl phenyl ethers using brominating agents like HBr/H₂O₂ under controlled conditions yields para-brominated products .

Example Synthesis (adapted from ):

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Phenol + n-butyl bromide, NaOH, DMSO, 93°C, 12 h | n-butyl phenyl ether | 85% |

| 2 | HBr, H₂O₂, 30°C, 3.25 h | n-butyl 4-bromophenyl ether | 94.7% (GLC purity) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the benzyl position is reactive in Pd-catalyzed coupling reactions. Key examples include:

-

Buchwald-Hartwig Amination : Using Pd(OAc)₂/DPEphos and NaOtBu in toluene at 120°C, bromobenzyl ethers react with amines to form aryl amines .

-

Suzuki-Miyaura Coupling : Bromo-substituted ethers undergo coupling with arylboronic acids under Pd catalysis (e.g., Pd₂(dba)₃/Xantphos) .

| Substrate | Catalyst/Ligand | Base | Solvent | Temp/Time | Yield |

|---|---|---|---|---|---|

| Bromobenzyl ether | Pd(OAc)₂/DPEphos | NaOtBu | Toluene | 120°C, 15 h | 71–99% |

Radical Bromination and Oxidation Pathways

N-Bromosuccinimide (NBS)-mediated bromination and oxidation are feasible:

-

Radical Bromination : Electron-deficient aromatic rings facilitate dibromination, forming intermediates that decompose to esters in basic conditions .

-

Oxidative Cleavage : Electron-rich systems favor aldehyde formation via carbocation intermediates (e.g., benzylic carbocation 5 ↔ 6 ) .

-

Pathway A: Single bromination → carbocation → aldehyde.

-

Pathway B: Double bromination → dibromo intermediate → ester.

Functionalization via Nucleophilic Substitution

The chlorophenyl group can participate in nucleophilic aromatic substitution (SNAr) under harsh conditions. For example:

-

Chlorine Displacement : High-temperature reactions with strong nucleophiles (e.g., amines or alkoxides) yield substituted derivatives .

Biological Activity and Derivatives

Analogous bromo/chloro aryl ethers exhibit bioactivity, such as:

-

Topoisomerase Inhibition : Bromobenzyl-tethered thienopyrimidines show dual anticancer/anti-inflammatory activity via Topo I/II inhibition .

-

COX-2 Selectivity : Derivatives with bromobenzyl groups display selective COX-2 inhibition (e.g., compound 7a with IC₅₀ = 0.82 µM for COX-2 vs. >100 µM for COX-1) .

Stability and Degradation

科学研究应用

Organic Chemistry

2-Bromobenzyl-(4-chlorophenyl)ether is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Recent studies have highlighted the compound's potential biological activities:

-

Antimicrobial Properties : The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations ranging from 15.625 to 125 μM.

Table 1: Antimicrobial Activity

Bacterial Strain MIC (μM) Staphylococcus aureus 15.625 - 62.5 Enterococcus faecalis 62.5 - 125 Escherichia coli 125 - Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. In studies involving breast cancer cell lines, treatment resulted in significant reductions in cell viability with estimated IC50 values around 30 μM.

Case Study: Anticancer Effects

A specific study focused on the effects of this compound on human breast cancer cells demonstrated its ability to reduce cell viability significantly after a treatment period of 48 hours.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases. Initial results indicate that it may serve as a selective inhibitor, although further research is needed to establish its efficacy and mechanism of action.

作用机制

The mechanism of action of 2-Bromobenzyl-(4-chlorophenyl)ether involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- Benzyl 4-chlorophenyl ether

- 4-Chlorophenyl 2-bromoethyl ether

- Benzyl 4-chlorophenyl sulfide

- Benzyl 4-chlorophenyl sulfone

Uniqueness

2-Bromobenzyl-(4-chlorophenyl)ether is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

生物活性

2-Bromobenzyl-(4-chlorophenyl)ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data.

This compound is characterized by the following structural formula:

This compound features a bromobenzyl group and a chlorophenyl ether moiety, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-bromobenzyl compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription.

- Mechanism : The compound acts as a dual inhibitor, disrupting the function of topoisomerases, leading to apoptosis in cancer cells. In vitro studies using MCF-7 breast cancer cells revealed that these compounds could induce G2/M phase cell cycle arrest and increase levels of cleaved caspase-3, indicating apoptotic activity .

- Case Study : A study reported that a similar compound exhibited IC50 values in the range of 10-33 nM against MCF-7 cells, demonstrating potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds in this class have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Research Findings : In a comparative study, 2-bromobenzyl derivatives were found to inhibit COX-2 activity more effectively than COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Antimicrobial Activity

The antimicrobial properties of the compound have been explored as well. Research indicates that it possesses activity against various pathogens.

- Data Summary : A study highlighted that certain derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents against infections .

Data Tables

| Activity Type | IC50 Values (nM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Anticancer | 10 - 33 | MCF-7 | Topoisomerase inhibition |

| Anti-inflammatory | Selective COX-2 Inhibition | N/A | COX-2 inhibition |

| Antimicrobial | Varies | Various bacterial strains | Disruption of bacterial cell walls |

属性

IUPAC Name |

1-bromo-2-[(4-chlorophenoxy)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTSYQFTFINZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。